2,3-Bis(bromomethyl)toluene

Catalog No.
S14224284
CAS No.
M.F
C9H10Br2
M. Wt
277.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Bis(bromomethyl)toluene

Product Name

2,3-Bis(bromomethyl)toluene

IUPAC Name

1,2-bis(bromomethyl)-3-methylbenzene

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

InChI

InChI=1S/C9H10Br2/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5-6H2,1H3

InChI Key

MTRKIJFSEQRYBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CBr)CBr

2,3-Bis(bromomethyl)toluene, also known as 1,2-bis(bromomethyl)-4-methylbenzene, is a brominated aromatic compound characterized by two bromomethyl groups attached to the 2 and 3 positions of a toluene ring. Its molecular formula is C9H10Br2C_9H_{10}Br_2 with a molecular weight of approximately 277.98 g/mol. This compound is notable for its potential applications in organic synthesis and materials science due to its reactive bromomethyl groups, which can participate in various chemical transformations.

2,3-Bis(bromomethyl)toluene exhibits several types of chemical reactivity:

  • Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines and alcohols, facilitating the formation of new carbon-nitrogen or carbon-oxygen bonds.
  • Oxidation: Under oxidative conditions, this compound can yield corresponding aldehydes or carboxylic acids.
  • Reduction: The bromomethyl groups can be reduced to yield methyl groups or other functional groups.
  • Dimerization: On surfaces like gold, it can undergo dehalogenative coupling to form dimers or polymers through C−C bond formation .

Several synthetic routes have been developed for producing 2,3-bis(bromomethyl)toluene:

  • Bromination of Toluene Derivatives: The most common method involves the bromination of 2,3-dimethyltoluene using bromine in an organic solvent such as chloroform or carbon tetrachloride under controlled conditions to ensure selective substitution at the desired positions.
  • Radical Initiated Reactions: Another method includes using N-bromo-succinimide in the presence of a radical initiator under light irradiation in an organic solvent. This approach helps minimize by-products during the synthesis .
  • Continuous Flow Processes: In industrial settings, continuous flow methods are utilized to enhance yield and efficiency, often employing advanced catalytic systems to optimize reaction conditions.

2,3-Bis(bromomethyl)toluene serves various purposes in chemical synthesis and materials science:

  • Building Block for Organic Synthesis: It is used as a versatile intermediate in the synthesis of more complex organic molecules, including macrocyclic compounds and chiral ligands for metal complexes.
  • Polymer Chemistry: The compound can be employed in the preparation of polymers through dehalogenative coupling reactions, contributing to the development of new materials with tailored properties .
  • Pharmaceutical Chemistry: Due to its reactivity, it may serve as a precursor for pharmaceutical agents or agrochemicals.

Research on the interactions of 2,3-bis(bromomethyl)toluene with various nucleophiles has shown that it readily undergoes substitutions that lead to diverse derivatives. Studies have focused on its reactivity patterns in both solution and solid-state environments. The compound's ability to form stable complexes with transition metals has also been explored, indicating potential applications in catalysis and material design .

Several compounds share structural similarities with 2,3-bis(bromomethyl)toluene. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,3-Dibromomethyl-5-methylbenzeneBrominated aromatic hydrocarbonDifferent substitution pattern affecting reactivity
1,4-Bis(bromomethyl)benzeneSymmetrical bis(bromomethyl) compoundExhibits different reactivity due to symmetrical structure
2,3-Bis(dibromomethyl)naphthaleneNaphthalene derivativePotential for dimerization into conjugated polymers
1,2-Bis(bromomethyl)-4-methylbenzeneSimilar brominated aromaticReactivity influenced by position of bromine substituents

Uniqueness: The unique substitution pattern of 2,3-bis(bromomethyl)toluene contributes to its distinct reactivity profile compared to other similar compounds. Its ability to form stable intermediates during reactions sets it apart in synthetic applications.

XLogP3

3.4

Exact Mass

277.91288 g/mol

Monoisotopic Mass

275.91493 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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